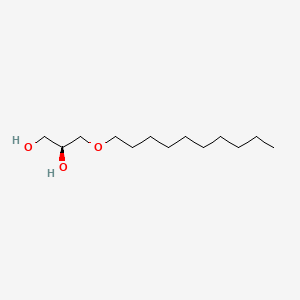

(S)-Glyceryl capryl ether

Description

Structure

3D Structure

Properties

CAS No. |

79679-85-9 |

|---|---|

Molecular Formula |

C13H28O3 |

Molecular Weight |

232.36 g/mol |

IUPAC Name |

(2S)-3-decoxypropane-1,2-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m0/s1 |

InChI Key |

SHQRLYGZJPBYGJ-ZDUSSCGKSA-N |

Isomeric SMILES |

CCCCCCCCCCOC[C@H](CO)O |

Canonical SMILES |

CCCCCCCCCCOCC(CO)O |

Origin of Product |

United States |

Mechanisms of Action and Interfacial Phenomena of S Glyceryl Capryl Ether and Analogs

Molecular Interactions at Biological Membranes

The primary target for the antimicrobial action of glyceryl capryl ether and its analogs is the cell membrane. The specific nature of the ether linkage, compared to the more common ester linkage found in many lipids, influences the molecule's interaction with and effect on the lipid bilayer's structure and properties nih.gov.

(S)-Glyceryl capryl ether and similar amphiphilic compounds function as non-ionic surfactants that insert themselves into the phospholipid bilayer of cell membranes biorxiv.orgnih.gov. The hydrophobic octyl chain integrates with the lipid core of the membrane, while the polar glycerol (B35011) head remains oriented towards the aqueous environment. This insertion disrupts the ordered structure of the membrane.

The mechanism is believed to involve the formation of micelles that can penetrate the cell membrane, leading to altered permeability nih.gov. This process increases the intracellular osmotic pressure by allowing the influx of water and other solutes, which weakens the membrane and can ultimately induce cellular lysis researchgate.net. This disruption of the membrane's integrity is a key factor in the compound's lethal action against microorganisms biorxiv.orgnih.govfrontiersin.org.

The introduction of alkyl glycerol ethers into the lipid bilayer alters its fundamental physical properties, including integrity and fluidity. The presence of these molecules can lead to changes in the packing of the native phospholipids (B1166683), creating defects or pores in the membrane structure nih.gov. Studies on model lipid monolayers have shown that related molecules, like glycerol, can significantly increase the local bending stiffness of the membrane by orders of magnitude nih.gov. While glycerol itself can have a stiffening effect, the amphiphilic nature of this compound is primarily associated with disrupting membrane order.

Antimicrobial Modalities of Glyceryl Capryl Ether

Glyceryl capryl ether exhibits broad-spectrum antimicrobial activity, effectively inhibiting the growth of various bacteria, yeasts, and molds berkeley.eduresearchgate.net. This activity stems directly from its ability to compromise cell membrane integrity.

The primary modality of antibacterial action for glyceryl capryl ether is the disruption of the cell membrane caringsunshine.com. This mechanism has been demonstrated against both Gram-positive and Gram-negative bacteria berkeley.eduresearchgate.net.

Gram-positive bacteria , such as Staphylococcus aureus, are particularly sensitive to glyceryl caprylate researchgate.net. The absence of an outer membrane allows for more direct interaction between the ether and the cytoplasmic membrane.

Gram-negative bacteria , like Escherichia coli, are also susceptible. It has been proposed that the lipopolysaccharide (LPS) layer on the surface of Gram-negative bacteria may increase the affinity between the monoglyceride and the cell, facilitating the entry of the acyl chain into the phospholipid bilayer biorxiv.org.

The disruption leads to a loss of cell viability, which is closely linked to the growth inhibition observed biorxiv.org. The damage to the membrane structure explains the observed inhibition of bacterial proliferation nih.govfrontiersin.org.

| Organism Type | Example Species | Susceptibility to Glyceryl Capryl Ether/Analogs | Reference |

|---|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Sensitive | biorxiv.orgresearchgate.net |

| Gram-Positive Bacteria | Listeria monocytogenes | Sensitive | nih.gov |

| Gram-Negative Bacteria | Escherichia coli | Sensitive | biorxiv.orgresearchgate.net |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | Sensitive | researchgate.net |

Glyceryl capryl ether is also effective against various fungi, including yeasts and molds researchgate.netatamanchemicals.com. The underlying mechanism is similar to its antibacterial action—disruption of the fungal cell membrane's integrity researchgate.net.

Yeast, such as Candida albicans, has shown sensitivity to glyceryl caprylate biorxiv.orgresearchgate.net. The interaction leads to a rearrangement of the yeast cell membrane biorxiv.org. However, the susceptibility can differ between species. For instance, while C. albicans is sensitive, some molds like Aspergillus niger have demonstrated higher tolerance researchgate.netjustia.com. This difference may be attributable to variations in cell membrane composition and structure, such as lipid composition biorxiv.org.

| Organism Type | Example Species | Susceptibility to Glyceryl Capryl Ether/Analogs | Reference |

|---|---|---|---|

| Yeast | Candida albicans | Sensitive | biorxiv.orgresearchgate.net |

| Mold | Aspergillus niger | Tolerant (but susceptible to synergistic combinations) | researchgate.netjustia.com |

The antimicrobial efficacy of glyceryl capryl ether can be significantly enhanced when used in combination with other agents or under specific environmental conditions.

Environmental Factors (pH): The antimicrobial activity of glyceryl caprylate is markedly improved under acidic conditions. This is particularly effective for increasing its potency against more tolerant organisms like molds researchgate.net.

Synergy with Other Antimicrobials: this compound and its analogs demonstrate powerful synergistic effects when combined with other antimicrobial compounds. This is especially useful for combating microorganisms that are difficult to inhibit, such as molds justia.com. For example, a mixture of heptylglycerin (an analog) and 4-hydroxyacetophenone shows strong synergistic activity against A. brasiliensis justia.com. Combinations with preservatives like methylparaben have also shown heightened preservative activity researchgate.net. Furthermore, synergy has been observed between glycerol ethers and aromatic alcohols like phenoxyethanol (B1677644) against mycobacteria google.com, and between glycerol monolaurate and aminoglycoside antibiotics in targeting S. aureus biofilms nih.gov. A combination of polylysine (B1216035) and caprylyl glyceryl ether also exhibits excellent antimicrobial effects against a range of bacteria and fungi google.com.

Modulation of Cellular and Biological Processes

Alkyl glyceryl ethers, a class of compounds to which this compound belongs, are known to participate in lipid metabolism, although the precise pathways can differ based on tissue type and the specific structure of the molecule. Research on analogous compounds, such as octadecyl glyceryl ether, has demonstrated that these molecules can be metabolized in at least two significant ways. A notable portion of exogenous alkyl glyceryl ethers can be incorporated directly and intact into phospholipids, with one study showing that approximately 40% of a labeled octadecyl glyceryl ether was integrated into choline (B1196258) phosphatide. cancer.gov Alternatively, the ether bond can be cleaved, leading to the release of the fatty alcohol and glycerol backbone, which then enter their respective metabolic pathways. cancer.gov For instance, between 10% and 20% of the aforementioned labeled glyceryl ether was converted into fatty acids and alcohols. cancer.gov

The metabolic fate of alkyl glyceryl ethers appears to be tissue-specific. The liver and the intestine, for example, metabolize these compounds differently. nih.gov In vivo studies in rats have shown that intestinal cells can convert alkyl glyceryl ethers into various ether phospholipids, including ethanolamine, serine, and choline derivatives. nih.gov The intestine possesses enzyme systems that can acylate the free hydroxyl groups of the glyceryl backbone, forming mono- and di-acyl derivatives. nih.gov Conversely, the liver shows very little tendency to form these esterified glyceryl ether derivatives. nih.gov

Furthermore, studies have indicated that the concentration of ether-linked lipids is often elevated in tumor tissues compared to normal tissues. aacrjournals.org Both the neutral lipid and phospholipid fractions of various transplantable animal tumors have shown significantly higher quantities of glyceryl ethers. aacrjournals.org This accumulation suggests a potential alteration in lipid metabolism within these transformed cells, which may favor the synthesis or retention of ether lipids.

While direct evidence detailing the specific effects of this compound on lysosomal processes is limited, the broader class of alkylglycerols has been shown to influence various intracellular signaling pathways and cellular activities. One of the key actions reported is the inhibition of protein kinase C (PKC), an enzyme crucial for cell proliferation. nih.gov This inhibitory action is thought to occur through competitive inhibition with 1,2-diacylglycerol (DAG), a natural activator of PKC. nih.gov

Alkylglycerols have also demonstrated significant immunostimulatory effects, primarily through the activation of macrophages. nih.govnih.gov Both natural and synthetic alkylglycerols can trigger macrophage activation, a critical process in the immune response. nih.gov This suggests that these molecules can modulate cellular functions integral to the immune system. The incorporation of alkylglycerols into membrane phospholipids can also lead to interactions within lipid signaling pathways, further influencing cellular behavior. mdpi.com For instance, they may alter the production of signaling molecules like platelet-activating factor (PAF) and diacylglycerol (DAG). nih.gov

Although a direct mechanistic link to lysosomal stimulation is not firmly established in the available research, the involvement of a related class of lipids, bis(monoacylglycero)phosphates (BMPs), is noteworthy. BMPs are highly concentrated within the endolysosomal system and are critical for the catabolism of certain lipids like sphingolipids. nih.gov This highlights the importance of glycerol-based lipids in the function of these organelles, though it does not directly implicate this compound. The broad bioactivity of alkylglycerols in modulating key cellular enzymes and activating immune cells points to their role as active participants in intracellular processes.

Physicochemical Interactions in Formulation Systems

This compound functions as a nonionic surfactant, a role dictated by its amphiphilic molecular structure. The molecule consists of a hydrophilic glycerol head and a lipophilic octyl (capryl) ether tail. This dual nature allows it to position itself at the oil-water interface, reducing the interfacial tension between these two immiscible phases. By lowering this tension, it facilitates the formation of finely dispersed mixtures of oil and water, known as emulsions. This is the fundamental mechanism behind its role as an emulsifying agent, which is crucial for stabilizing formulations like creams and lotions.

The emulsification process is supported by the ability of the surfactant molecules to form a protective film around the dispersed droplets (either oil-in-water or water-in-oil), preventing them from coalescing and causing the emulsion to break. Glyceryl capryl ether can also act as a co-emulsifier, working in conjunction with other surfactants to enhance the stability and texture of an emulsion.

In addition to emulsification, glyceryl capryl ether can act as a foam-boosting agent. The mechanism is similar, involving the adsorption of surfactant molecules at the air-liquid interface. This stabilizes the thin liquid films (lamellae) that make up the foam structure, improving foam quality by increasing its volume, structure, and durability. The stability of foams formed by related monoglycerides (B3428702) has been shown to be influenced by the physical state of the surfactant, with fine solid dispersions (beta-crystals) contributing to highly stable foams. nih.gov

In complex formulations such as cosmetics or coatings, solid particles like pigments must be uniformly and stably dispersed within a liquid matrix. This compound acts as an effective wetting agent, which is the critical first step in the dispersion process. Pigments are typically supplied as powders, where primary particles are held together in larger agglomerates with air trapped on their surfaces.

The dispersion process generally involves three stages:

Wetting: The liquid medium must displace the air from the surface of the pigment agglomerates and penetrate the voids. As a surfactant, this compound lowers the surface tension of the liquid phase, allowing it to spread more easily and efficiently over the solid pigment surface. This is particularly important for organic pigments, which often have low surface energy and are harder to wet.

Deagglomeration: Mechanical energy (e.g., milling) is applied to break down the wetted agglomerates into smaller particles, ideally down to their primary particle size. The efficiency of this stage is improved by effective wetting, as it allows the liquid to penetrate the agglomerate structure.

Stabilization: Once the pigments are deagglomerated, the wetting and dispersing agents adsorb onto the newly created particle surfaces. This creates a stabilizing layer that prevents the particles from re-agglomerating (a process known as flocculation) through mechanisms like steric hindrance. This ensures the long-term stability and color consistency of the final formulation.

Alkyl glyceryl ethers have been investigated as green, high-performance additives for water-based lubricants. Their amphiphilic nature allows them to interact with surfaces in an aqueous environment, forming boundary films that reduce friction and wear. The primary mechanism involves the adsorption of the ether molecules onto the surfaces of the materials in contact (e.g., metal). The hydrophilic glycerol head interacts with the aqueous phase, while the hydrophobic alkyl chain can orient itself relative to the surface, creating a lubricating layer.

Research on a series of alkyl glyceryl ethers demonstrated a clear trend: friction reduction improves significantly with increasing alkyl chain length. ecu.edu.au This suggests that longer hydrocarbon chains provide a more effective lubricating film. For instance, in formulations containing xanthan gum as a thickener, the coefficient of friction was substantially reduced as the chain length increased from C8 to C14. ecu.edu.au The presence of a polymer like xanthan gum is beneficial as it likely forms a complex with the ether, which enhances its dispersion and adsorption on the metal surface, leading to a drastic reduction in friction. ecu.edu.au

This formation of a surface-adsorbed film is a hallmark of boundary lubrication, where the lubricant film is thinner than the combined roughness of the surfaces, and physicochemical interactions at the surface dictate the tribological performance. The effectiveness of these ethers as lubricant additives highlights their potential in creating more environmentally friendly lubrication solutions.

Interactive Data Table: Effect of Alkyl Chain Length of Glyceryl Ethers on Friction Reduction

The following table summarizes experimental findings on the lubrication performance of different alkyl glyceryl ethers when formulated as additives in an aqueous xanthan gum solution.

| Alkyl Chain Length | Compound Name | Average Coefficient of Friction (μ) | Friction Reduction (%) |

| C8 | Glyceryl Capryl Ether | 0.08 | 20% |

| C10 | Glyceryl Capric Ether | 0.06 | 40% |

| C12 | Glyceryl Lauryl Ether | 0.04 | 60% |

| C14 | Glyceryl Myristyl Ether | 0.02 | 80% |

| Friction reduction is calculated relative to a baseline formulation without the glyceryl ether additive. |

Emerging Research Avenues and Potential Advanced Scientific Applications

Development of Novel Stereoselective and Enantiopure Glyceryl Ether Synthesis Strategies

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantiopure synthesis strategies for (S)-Glyceryl capryl ether is crucial for its potential therapeutic applications. Current research focuses on chemoenzymatic methods and the use of chiral building blocks to achieve high enantiomeric purity.

One promising approach involves the use of enzymes, such as lipases, which can exhibit high regioselectivity and enantioselectivity. For instance, a chemoenzymatic process has been successfully employed for the synthesis of enantiopure 1-O-alkyl-sn-2,3-diacylglycerols. This method utilizes enantiopure (R)-solketal (2,3-isopropylidene-sn-glycerol) as a starting material to produce enantiopure 1-O-alkyl-sn-glycerols, which can then be further modified nih.gov. This strategy could be adapted for the synthesis of this compound by starting with the corresponding (S)-solketal.

Another avenue of research is the development of green chemistry approaches for glycerol (B35011) ether synthesis. These methods aim to use renewable resources, reduce waste, and employ environmentally benign catalysts nih.gov. The etherification of glycerol can be influenced by various factors, including the type of catalyst and reaction conditions, which can be optimized to favor the formation of the desired stereoisomer mdpi.com.

Table 1: Comparison of Synthesis Strategies for Enantiopure Glyceryl Ethers

Advanced Analytical Platforms for In-Depth Characterization of Glyceryl Ether Conformations and Dynamics

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is essential for elucidating its mechanism of action and designing new applications. Advanced analytical techniques are being employed to probe the conformational landscape and intermolecular interactions of this molecule.

Molecular dynamics (MD) simulations have emerged as a powerful tool to study the behavior of glyceryl ethers at an atomistic level. mdpi.comnih.govnih.gov These simulations can provide insights into the conformational preferences of the molecule, its hydration dynamics, and its interactions with other molecules, such as lipids in a cell membrane mdpi.comnih.govnih.govarxiv.org. For example, MD simulations have been used to investigate the temperature response of poly(glycidyl ether)s and the effect of hydroxylation on the thermostability of glycerol dialkyl glycerol tetraether membranes mdpi.comnih.gov.

In addition to computational methods, advanced spectroscopic and chromatographic techniques are crucial for the characterization of glyceryl ethers. Techniques like nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the chemical structure and conformation of this compound. Furthermore, the development of novel liquid chromatography-mass spectrometry (LC-MS) protocols allows for comprehensive fingerprinting of glycerol ether lipids, which is essential for their identification and quantification in complex biological samples documentsdelivered.com.

Mechanistic Elucidation of Complex Molecular Interactions with Biomolecules and Cellular Components

Understanding how this compound interacts with biological systems at a molecular level is a key area of ongoing research. Its amphiphilic nature, consisting of a polar glycerol headgroup and a nonpolar alkyl chain, allows it to interact with various biomolecules and cellular structures, particularly cell membranes.

Molecular dynamics simulations have been instrumental in studying the interactions between ether-linked phospholipids (B1166683) and lipid bilayers nih.gov. These studies have revealed differences in the bulk structure and dipole potential of bilayers composed of ether- versus ester-linked lipids nih.gov. Such insights can help to explain how this compound may modulate the properties of cell membranes, such as their fluidity and permeability.

The hydration dynamics of glycerol and its derivatives are also a critical factor in their biological activity. Studies using terahertz dielectric spectroscopy and MD simulations have provided a detailed picture of the hydrogen-bonding network in glycerol-water mixtures and the structure of hydration shells around glycerol molecules arxiv.org. This knowledge is fundamental to understanding how this compound interacts with the aqueous environment of biological systems and with the polar headgroups of lipids and proteins.

Exploration of Targeted Bioactive Applications, Beyond Broad-Spectrum Antimicrobial Effects

While this compound is known for its broad-spectrum antimicrobial and preservative-boosting effects, researchers are exploring more specific and targeted bioactive applications sacheminc.com. Its ability to interact with cell membranes and potentially modulate their properties opens up possibilities for its use in drug delivery and as a modulator of cellular processes.

One area of interest is the use of glyceryl ethers in transdermal drug delivery systems. Novel liquid crystal nanoparticles composed of isostearyl glyceryl ether have been developed for the enhanced transdermal delivery of active pharmaceutical ingredients researchgate.net. The unique properties of these nanoparticles suggest that this compound could also be a valuable component in the design of advanced drug delivery vehicles for topical and transdermal applications researchgate.net.

Furthermore, the structural similarity of glyceryl ethers to endogenous lipid signaling molecules suggests that they may have more subtle biological activities beyond simple antimicrobial action. Future research may uncover specific interactions with cellular receptors or enzymes, leading to the development of novel therapeutic agents for a range of conditions.

Integration of this compound into Advanced Material Science and Nanotechnology Research

The unique physicochemical properties of this compound make it an attractive building block for the development of advanced materials and for applications in nanotechnology. Its amphiphilic nature, biocompatibility, and ability to self-assemble are key attributes being explored in this context.

In the field of nanotechnology, this compound can be used as a surfactant or stabilizer in the formation of nanoparticles, such as lipid nanoparticles or nanoemulsions, for drug delivery google.com. These nanosystems can encapsulate therapeutic agents, protect them from degradation, and facilitate their targeted delivery to specific cells or tissues google.com.

Moreover, the principles of self-assembly of amphiphilic molecules are being harnessed to create novel biomaterials. For instance, glycerol-based thermoresponsive polymers and coatings are being developed for applications in tissue culture and regenerative medicine fu-berlin.de. The integration of this compound into such polymer systems could impart desirable properties, such as improved biocompatibility and controlled release of bioactive molecules. The ability to fine-tune the properties of these materials by modifying the structure of the glyceryl ether component opens up a wide range of possibilities for the design of smart materials with tailored functionalities.

Table 2: Potential Advanced Applications of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Glyceryl capryl ether, and how can reaction conditions be optimized for enantiomeric purity?

- Methodological Answer : Synthesis typically involves stereoselective etherification of glycerol with capryl alcohol derivatives. Key steps include:

- Chiral catalyst selection : Use of lipases or asymmetric catalysts (e.g., organocatalysts) to favor the (S)-enantiomer .

- Reaction monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during synthesis .

- Optimization : Vary temperature, solvent polarity (e.g., THF vs. DCM), and reaction time to minimize racemization. Validate purity via and coupling constants .

Q. How can researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Stability protocols : Test degradation kinetics at temperatures (4°C, 25°C, 40°C), pH ranges (3–9), and light exposure. Use LC-MS to identify degradation byproducts (e.g., oxidation or hydrolysis products) .

- Kinetic modeling : Apply Arrhenius equations to predict shelf life. For pH stability, use buffer systems adjusted to physiological ranges .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer :

- Sample preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 columns .

- Quantification : UPLC-MS/MS with a chiral column (e.g., Chiralpak AD-H) for enantiomeric resolution. Validate method via linearity (R > 0.99), LOQ (<10 ng/mL), and recovery rates (85–115%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across in vitro vs. in vivo studies?

- Methodological Answer :

- Data reconciliation : Cross-validate assays (e.g., cell viability vs. animal toxicity). For example, discrepancies in cytotoxicity may arise from metabolic differences (e.g., hepatic conversion in vivo). Use isotopically labeled () compounds to track metabolic pathways .

- Statistical rigor : Apply meta-analysis frameworks to aggregate data from heterogeneous studies. Address bias via funnel plots or Egger’s regression .

Q. What strategies are effective for enhancing the bioavailability of this compound in topical formulations?

- Methodological Answer :

- Formulation design : Use lipid-based nanocarriers (e.g., nanoemulsions or liposomes) to improve skin permeation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis spectroscopy) .

- Permeation studies : Franz diffusion cells with ex vivo human skin. Compare flux rates () across formulations using Higuchi or Korsmeyer-Peppas models .

Q. How can chiral inversion of this compound be minimized during long-term pharmacological studies?

- Methodological Answer :

- Stabilization techniques : Add antioxidants (e.g., BHT) or chelating agents (EDTA) to inhibit racemization. Conduct accelerated stability tests under oxidative stress (HO) .

- In situ monitoring : Use circular dichroism (CD) spectroscopy to detect real-time chiral shifts in biological fluids .

Data and Resource Considerations

Q. What databases or repositories provide reliable structural or toxicological data for this compound?

- Methodological Answer :

- Public databases :

- ECHA : Regulatory data on toxicity and biodegradability (ECHA Registration Dossier) .

- PubChem : NMR and MS spectra (CID: [Insert if available]).

- Specialized tools : Use SciFinder for patent landscapes and Reaxys for reaction optimization data. Avoid non-peer-reviewed sources (e.g., BenchChem) .

Q. How should researchers design experiments to assess the environmental impact of this compound?

- Methodological Answer :

- OECD guidelines : Follow Test No. 301 for ready biodegradability and Test No. 211 for aquatic toxicity (Daphnia magna EC) .

- Fate modeling : Use EPI Suite to predict bioaccumulation (log ) and half-life in soil/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.